6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE is a complex organic compound with the molecular formula C19H18N6O2 and a molecular weight of 362.394 g/mol . This compound is part of the triazolo-triazine family, known for its diverse applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE typically involves the condensation of 1-hydroxy-2-naphthaldehyde with 6-tert-butyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7-one under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE can be compared with other similar compounds in the triazolo-triazine family, such as:
- 6-TERT-BUTYL-8-{[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
- 6-TERT-BUTYL-8-{[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
- 6-TERT-BUTYL-8-{[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C19H18N6O2 |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
6-tert-butyl-8-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C19H18N6O2/c1-19(2,3)16-17(27)25(18-22-20-11-24(18)23-16)21-10-13-9-8-12-6-4-5-7-14(12)15(13)26/h4-11,26H,1-3H3/b21-10+ |
InChI-Schlüssel |
DBCAOOFAXIZXLO-UFFVCSGVSA-N |
Isomerische SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=C(C4=CC=CC=C4C=C3)O |
Kanonische SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=C(C4=CC=CC=C4C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.